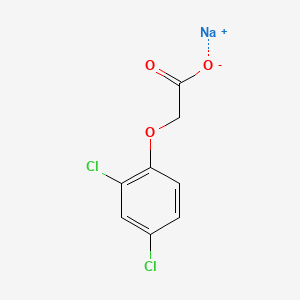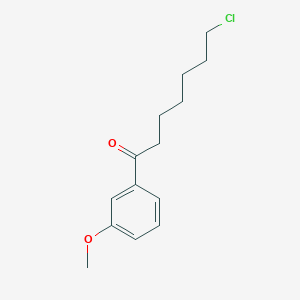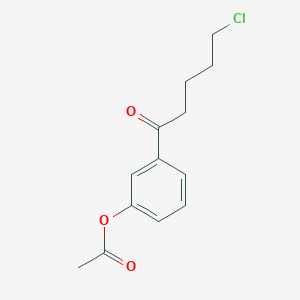
2,4-二氯苯氧乙酸钠
描述
Sodium 2,4-dichlorophenoxyacetate, commonly referred to as 2,4-D-Na, is a sodium salt derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is a widely used herbicide. It is known for its role in the control of broadleaf weeds and is utilized in various agricultural and non-agricultural settings. The compound has been studied for its effects on plants, soil, and aquatic organisms, as well as its interactions within biological systems .
Synthesis Analysis
While the synthesis of Sodium 2,4-dichlorophenoxyacetate is not directly detailed in the provided papers, it is implied that the compound can be formed from its parent acid, 2,4-D, through a process of salification. This involves the neutralization of 2,4-D with sodium hydroxide, resulting in the sodium salt form which may have different properties and applications compared to the acid form .
Molecular Structure Analysis
The molecular structure of Sodium 2,4-dichlorophenoxyacetate is not explicitly described in the provided papers. However, related compounds such as sodium 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have been analyzed, revealing coordination between sodium cations and various atoms within the compound, suggesting that similar interactions may occur in Sodium 2,4-dichlorophenoxyacetate . Additionally, the crystal structure of polymeric sodium 4-carboxyphenoxyacetate dihydrate has been determined, which may offer insights into the coordination geometry that could be expected in Sodium 2,4-dichlorophenoxyacetate .
Chemical Reactions Analysis
The chemical behavior of Sodium 2,4-dichlorophenoxyacetate in the soil is of particular interest. It has been found that when applied to soil, it exhibits high phytotoxicity, which is believed to be due to its conversion to 2,4-D, a compound with known herbicidal properties . This transformation is significant as it indicates that the compound's activity is not static and can change depending on environmental conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Sodium 2,4-dichlorophenoxyacetate are inferred from its interactions and effects observed in various studies. For instance, its complexing ability with different cations such as H+, Na+, and Ca2+ has been investigated, revealing that it forms stable complexes, with formation constants varying with temperature and ionic strength . This suggests that the compound has a significant affinity for cations, which could influence its behavior in different environments. Additionally, its impact on biogenic amines in the brain and cerebrospinal fluid of rats indicates that it can cross biological membranes and potentially affect neurotransmitter levels . The effects on growth and nitrogen fixation of the blue-green alga Anabaenopsis raciborskii also provide evidence of its biological activity at various concentrations .
科学研究应用
-
Plant Cell Culture Media
- Field : Botany and Plant Biotechnology
- Application : Sodium 2,4-Dichlorophenoxyacetate is a synthetic auxin (plant hormone) used in plant cell culture media such as Murashige and Skoog media .
- Method : It is added to the culture media to promote plant cell growth and development .
- Results : The addition of Sodium 2,4-Dichlorophenoxyacetate to the culture media helps in the growth and development of plant cells .
-
Herbicide
- Field : Agriculture
- Application : Sodium 2,4-Dichlorophenoxyacetate is also a widely used herbicide .
- Method : It is applied to the plants to control the growth of unwanted vegetation .
- Results : The application of Sodium 2,4-Dichlorophenoxyacetate effectively controls the growth of unwanted plants .
-
Genetically Modified Crops
- Field : Agricultural Biotechnology
- Application : Sodium 2,4-Dichlorophenoxyacetate is used in the development of genetically modified crops .
- Method : Certain crops are genetically engineered to be resistant to 2,4-D, allowing the herbicide to be used for weed control without harming the crop .
- Results : This has resulted in the production of crops that can survive in environments with high levels of 2,4-D, thereby increasing yield .
-
Electrocatalytic Dechlorination
- Field : Environmental Chemistry
- Application : Sodium 2,4-Dichlorophenoxyacetate is used in studies of electrocatalytic dechlorination .
- Method : In a study, Pd-anchored Ni(OH)2/Ni-foam bifunctional electrodes were prepared in situ and applied in the reductive dechlorination of 2,4-D .
- Results : The results indicate that the dechlorination efficiency of 2,4-D can be enhanced on these electrodes even at a low Pd loading .
-
Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Application : Sodium 2,4-Dichlorophenoxyacetate is used in the pharmaceutical industry . The reductive dechlorination of chlorinated organic compounds (COCs) is very important to reduce the toxicity of waste effluents produced from pharmaceutical industries .
- Method : Electrochemical dechlorination is a green technology under mild reaction conditions and is widely used in the reductive dechlorination of COCs using Pd as the electrode .
- Results : The results indicate that the dechlorination efficiency of 2,4-D can be enhanced on Pd-anchored Ni(OH)2/Ni-foam bifunctional electrodes even at a low Pd loading .
-
Electronics Industry
- Field : Electronics Industry
- Application : Sodium 2,4-Dichlorophenoxyacetate is used in the electronics industry . The reductive dechlorination of chlorinated organic compounds (COCs) is very important to reduce the toxicity of waste effluents produced from the electronics industry .
- Method : Electrochemical dechlorination is a green technology under mild reaction conditions and is widely used in the reductive dechlorination of COCs using Pd as the electrode .
- Results : The results indicate that the dechlorination efficiency of 2,4-D can be enhanced on Pd-anchored Ni(OH)2/Ni-foam bifunctional electrodes even at a low Pd loading .
安全和危害
未来方向
Sodium 2,4-dichlorophenoxyacetate has been used in research concerning hydrogen gas production during the oxidation of methyl red and Sodium 2,4-dichlorophenoxyacetate . This research emphasizes not only the amount of hydrogen gas that was produced but also the kinetic and efficiency parameters involved in this process .
属性
IUPAC Name |
sodium;2-(2,4-dichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.Na/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOHRSIAXQACDB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94-75-7 (Parent) | |
| Record name | 2,4-D-sodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002702729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4027496 | |
| Record name | 2,4-D sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-d sodium salt appears as a clear brown to black liquid with a characteristic phenoxy odor. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways. | |
| Record name | 2,4-D SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18145 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992) | |
| Record name | 2,4-D SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18145 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Sodium 2,4-dichlorophenoxyacetate | |
CAS RN |
2702-72-9 | |
| Record name | 2,4-D SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18145 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-D-sodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002702729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(2,4-dichlorophenoxy)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-D sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,4-dichlorophenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-D-SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H005922RS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
419 °F (decomposes) (NTP, 1992) | |
| Record name | 2,4-D SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18145 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile](/img/structure/B1343527.png)










